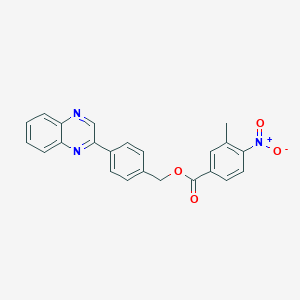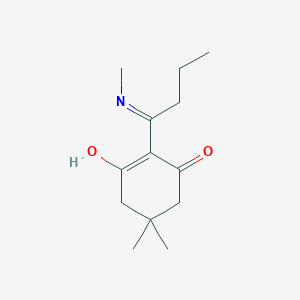![molecular formula C18H29N3O3S B6002052 1-(ethanesulfonyl)-N-{3-[methyl(phenyl)amino]propyl}piperidine-4-carboxamide](/img/structure/B6002052.png)
1-(ethanesulfonyl)-N-{3-[methyl(phenyl)amino]propyl}piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(ethanesulfonyl)-N-{3-[methyl(phenyl)amino]propyl}piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives These compounds are known for their diverse applications in medicinal chemistry, particularly due to their structural versatility and biological activity
Vorbereitungsmethoden
The synthesis of 1-(ethanesulfonyl)-N-{3-[methyl(phenyl)amino]propyl}piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving suitable precursors such as 1,2-diamines and sulfonium salts.
Introduction of the Ethanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using ethanesulfonyl chloride under basic conditions.
Attachment of the N-{3-[methyl(phenyl)amino]propyl} Group: This step can be achieved through nucleophilic substitution reactions, where the piperidine derivative reacts with 3-[methyl(phenyl)amino]propyl halides.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(ethanesulfonyl)-N-{3-[methyl(phenyl)amino]propyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(ethanesulfonyl)-N-{3-[methyl(phenyl)amino]propyl}piperidine-4-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(ethanesulfonyl)-N-{3-[methyl(phenyl)amino]propyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a CCR5 antagonist, it binds to the CCR5 receptor on the surface of cells, preventing the entry of HIV-1 virus into the cells . This inhibition of viral entry is a crucial step in preventing the replication and spread of the virus.
Vergleich Mit ähnlichen Verbindungen
1-(ethanesulfonyl)-N-{3-[methyl(phenyl)amino]propyl}piperidine-4-carboxamide can be compared with other piperidine derivatives such as:
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: This compound acts as a dopamine reuptake inhibitor and is used as a stimulant.
4-(N-Boc-amino)piperidine: Used in the synthesis of piperidine-4-carboxamide CCR5 antagonists with anti-HIV-1 activity.
Piperazine Derivatives: These compounds show a wide range of biological and pharmaceutical activities and are used in various drugs.
The uniqueness of this compound lies in its specific structural features and its potent activity as a CCR5 antagonist, making it a valuable compound in medicinal chemistry.
Eigenschaften
IUPAC Name |
1-ethylsulfonyl-N-[3-(N-methylanilino)propyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S/c1-3-25(23,24)21-14-10-16(11-15-21)18(22)19-12-7-13-20(2)17-8-5-4-6-9-17/h4-6,8-9,16H,3,7,10-15H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXUFSRKQPVWBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NCCCN(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[[[1-[2-(4-Chlorophenyl)ethyl]piperidin-3-yl]methyl-methylamino]methyl]-2-methoxyphenol](/img/structure/B6001972.png)
![1,5-dimethyl-1H-indole-2,3-dione 3-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B6001979.png)
![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B6001982.png)
![1-{[5-(3-HYDROXY-3-METHYL-1-BUTYNYL)-2-THIENYL]CARBONYL}-4-PIPERIDINECARBOXYLIC ACID](/img/structure/B6001984.png)
![5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinol](/img/structure/B6001991.png)
![1-(2-fluorophenyl)-2-{[2-(methylthio)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6002023.png)
![N-[3-[(2E)-2-[(3,5-dibromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-oxopropyl]benzamide](/img/structure/B6002026.png)
![1-[cyclohexyl(methyl)amino]-3-(2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6002029.png)
![2-(2-chlorobenzyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine](/img/structure/B6002034.png)
![2-{4-[1-(3-methoxypropanoyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6002042.png)
![ethyl 4-[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B6002058.png)


![3,5-dimethyl-N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B6002083.png)
